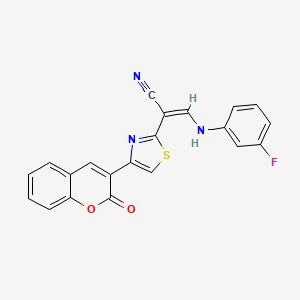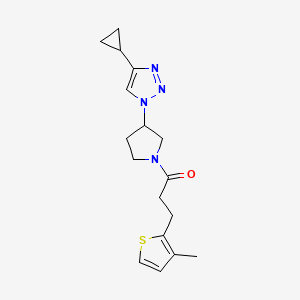![molecular formula C10H14O B2493674 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one CAS No. 2248287-18-3](/img/structure/B2493674.png)
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one and related compounds often involves multi-step organic reactions, including Diels-Alder cycloadditions, which are crucial for constructing the spirocyclic framework. For instance, Burnell and Valenta (1991) discussed the π-facial stereoselectivity in Diels-Alder reactions of a rigid carbocyclic diene related to the spirocyclic structure, highlighting the significance of steric interactions at the transition state for achieving desired adduct ratios (Burnell & Valenta, 1991).
Molecular Structure Analysis
The molecular structure of spiro compounds is often elucidated using advanced spectroscopic techniques, such as NMR. Khalilov et al. (1990) provided insights into the stereochemistry of spiro(bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane) dimers through ^13C NMR spectroscopy, demonstrating the utility of methylene carbon atom signals for stereochemical assignments (Khalilov et al., 1990).
Chemical Reactions and Properties
Spiro compounds like this compound undergo a range of chemical reactions, reflecting their versatile chemical properties. Billups et al. (2002) explored the thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes, revealing pathways to different cyclobutane dimers and the influence of structural variations on reaction rates (Billups et al., 2002).
Physical Properties Analysis
The study of physical properties, such as liquid crystal behavior, provides insights into the material characteristics of spiro compounds. Chan et al. (1987) investigated compounds incorporating cyclobutane, spiro[3.3]heptane, and dispiro[3.1.3.1]decane rings, elucidating the effects of these ring systems on liquid crystal behavior and supporting the development of new materials (Chan et al., 1987).
Chemical Properties Analysis
The chemical properties of this compound are closely related to its reactivity in various organic transformations. For example, the catalytic asymmetric synthesis involving spirooxindole skeletons incorporated with cyclobutane moieties showcases the potential of such structures in stereoselective organic synthesis, highlighting their importance in medicinal chemistry and drug discovery (Qi et al., 2014).
科学的研究の応用
Chemical Rearrangements
Rearrangements in Spirocyclobutane-Substituted 2-Norbornyl Cations : Research has shown that spiroannellated cyclobutane rings, when compared with cyclopropane analogues, exhibit unique chemical behaviors. For instance, the tosylhydrazone of spiro[bicyclo[2.2.1]heptane-2,1′-cyclobutan]-6-one, when photolyzed, resulted in alcohols with a specific distribution of deuterium, and ring expansion was not observed, contrasting the cyclopropane analogue (Kirmse, Landscheidt, & Siegfried, 1998).
Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes : Another study demonstrated that upon thermolysis, spiro[2.4]hepta-1,4,6-triene yielded bicyclo[3.2.0]hepta-1,3,6-triene, which further underwent dimerization to form cyclobutanes. This process illustrates the compound's propensity for forming structurally diverse derivatives under thermal conditions (Billups et al., 2002).
Spirocyclopropane Substitutions
- Generation and Rearrangement of Spirocyclopropane-Substituted 2-Norbornyl Cations : Research on the substitution of spirocyclopropane in norbornyl cations indicates complex chemical dynamics, including faster solvolysis rates and unique reactivity compared to exo-2-norbornyl esters. This study contributes to the understanding of the chemical properties and reactivity of spirocyclopropane-substituted compounds (Kirmse, Landscheidt, & Schleich, 1992).
Diels-Alder Reactions
- π-Facial Stereoselectivity in Diels–Alder Reactions : In the context of Diels–Alder reactions, spiro[bicyclo[2.2.1]heptane-2,1′-[2,4]cyclopentadiene] exhibited specific π-facial stereoselectivity. This research contributes to understanding the steric interactions in such reactions, which is crucial for predicting product outcomes in synthetic chemistry (Burnell & Valenta, 1991).
Lewis Acid-Catalyzed Cyclization
- Formation of Bicyclo[2.2.1]heptane Derivatives : The unexpected formation of bicyclo[2.2.1]heptane derivatives via Lewis acid-catalyzed transannular double cyclization highlights the compound's versatility in organic synthesis. This phenomenon is particularly significant as it shows the unpredictable outcomes in synthetic pathways (Majo et al., 2000).
Medium Effects on Stereomutation
- Medium Effects on Stereomutation of Cyclopropanones : The investigation into the effects of the medium on the rates of stereomutation of cyclopropanones provides insights into the influence of solvents on the reactivity and stability of spirocyclopropane derivatives. This research is essential for understanding the solvent effects in chemical reactions involving such compounds (Cordes & Berson, 1996).
Hydrogen Bonding Patterns
- Hydrogen Bonding Patterns in Spirocyclic Oxindoles : The crystal structures of spirocyclic oxindoles have been determined, providing insights into the hydrogen bonding patterns of these compounds. This research is crucial for understanding the structural properties and interactions in spirocyclic compounds (Lemmerer & Michael, 2010).
Ring-Opening Olefin Metathesis Polymerization
- Ring-Opening Metathesis Polymerization : Spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) was used in ring-opening olefin metathesis polymerization, illustrating the compound's potential in polymer science. This research provides valuable information on the polymerization behavior of spiro compounds (Seehof & Risse, 1993).
特性
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCICPFSNSVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)


![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)